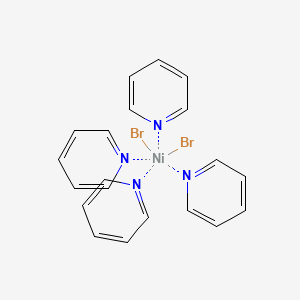
Dibromotetrakis(pyridine)nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromotetrakis(pyridine)nickel is a useful research compound. Its molecular formula is C20H20Br2N4Ni and its molecular weight is 534.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
NiBr2+4C5H5N→[Ni(C5H5N)4]Br2
Analyse Des Réactions Chimiques
Dibromotetrakis(pyridine)nickel undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, where the nickel center can change its oxidation state.
Substitution Reactions: The pyridine ligands in this compound can be substituted by other ligands under appropriate conditions. For example, treatment with a stronger ligand can displace the pyridine molecules.
Thermal Decomposition: Upon heating, this compound decomposes, losing its pyridine ligands[][1].
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dibromotetrakis(pyridine)nickel has several scientific research applications:
Mécanisme D'action
The mechanism of action of dibromotetrakis(pyridine)nickel involves its ability to coordinate with other molecules through its nickel center. The nickel atom can form bonds with various ligands, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the nickel center can activate substrates by coordinating with them, thereby lowering the activation energy of the reaction .
Comparaison Avec Des Composés Similaires
Dibromotetrakis(pyridine)nickel can be compared with other similar compounds, such as:
Dichlorotetrakis(pyridine)nickel: Similar in structure but contains chloride ions instead of bromide ions.
Diiodotetrakis(pyridine)nickel: Contains iodide ions instead of bromide ions.
Tetrakis(pyridine)nickel(II) nitrate: Contains nitrate ions instead of bromide ions.
These compounds share similar coordination geometries but differ in their chemical reactivity and stability due to the different halide or anion ligands.
Propriétés
Formule moléculaire |
C20H20Br2N4Ni |
|---|---|
Poids moléculaire |
534.9 g/mol |
Nom IUPAC |
dibromonickel;pyridine |
InChI |
InChI=1S/4C5H5N.2BrH.Ni/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 |
Clé InChI |
JSTASGPPWUUCOY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ni](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)
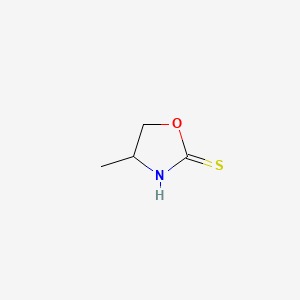

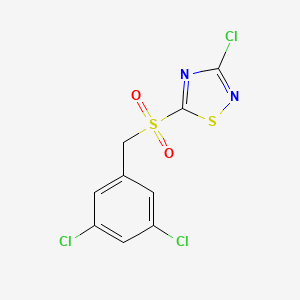
![Tert-butyl 3-bromo-6-methyl-7-oxo-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910169.png)
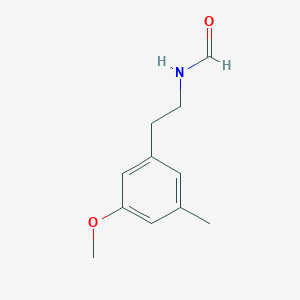
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
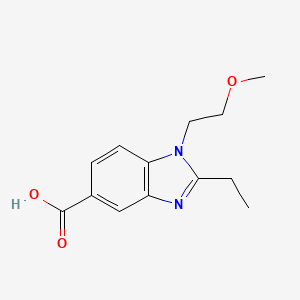
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)

![O3-Benzyl O8-tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13910211.png)
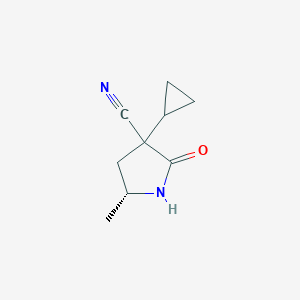
![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)
